molecular formula C8H10I+ B14720008 Methyl-(3-methylphenyl)iodanium CAS No. 20050-91-3

Methyl-(3-methylphenyl)iodanium

Cat. No.: B14720008
CAS No.: 20050-91-3
M. Wt: 233.07 g/mol
InChI Key: RUBFPNKISGEGJG-UHFFFAOYSA-N
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Description

Methyl-(3-methylphenyl)iodanium is an organoiodine compound that features an iodine atom bonded to a methyl group and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-(3-methylphenyl)iodanium can be synthesized through the reaction of iodobenzene with methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl-(3-methylphenyl)iodanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form iodonium salts.

    Reduction: Reduction reactions can convert the iodonium group back to an iodide.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.

Major Products Formed

    Oxidation: Formation of iodonium salts.

    Reduction: Formation of iodide derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl-(3-methylphenyl)iodanium has several scientific research applications:

    Biology: Investigated for its potential use in radiolabeling for imaging studies.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl-(3-methylphenyl)iodanium involves the formation of reactive intermediates that can participate in various chemical transformations. The iodine atom in the compound can act as an electrophile, facilitating the formation of new carbon-iodine bonds. This reactivity is harnessed in synthetic applications to introduce iodine into target molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenyl iodide: Similar structure but lacks the methyl group on the phenyl ring.

    Methyl iodide: Contains a methyl group bonded to iodine but lacks the aromatic ring.

    Iodobenzene: Similar to phenyl iodide but with different reactivity due to the absence of the methyl group.

Uniqueness

Methyl-(3-methylphenyl)iodanium is unique due to the presence of both a methyl group and a phenyl group bonded to iodine. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis.

Properties

CAS No.

20050-91-3

Molecular Formula

C8H10I+

Molecular Weight

233.07 g/mol

IUPAC Name

methyl-(3-methylphenyl)iodanium

InChI

InChI=1S/C8H10I/c1-7-4-3-5-8(6-7)9-2/h3-6H,1-2H3/q+1

InChI Key

RUBFPNKISGEGJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)[I+]C

Origin of Product

United States

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